molecular formula C9H15N3 B1646829 4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine CAS No. 64423-48-9

4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine

Cat. No.: B1646829
CAS No.: 64423-48-9
M. Wt: 165.24 g/mol
InChI Key: OJQDVKRXYOZHRR-UHFFFAOYSA-N
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Description

4-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and tetrahydropyridine ring system. It is synthesized via a condensation reaction between histamine dihydrochloride and isobutyraldehyde under reflux conditions, yielding 48.7% of the hydrochloride salt . The compound exhibits a molecular weight of 166.4 g/mol (free base) and has been investigated for its role as an intermediate in the synthesis of semicarbazide-sensitive amine oxidase (SSAO) inhibitors . Its structural flexibility allows for diverse pharmacological applications, including modulation of TNF-α activity and receptor antagonism .

Properties

IUPAC Name

4-propan-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6(2)8-9-7(3-4-10-8)11-5-12-9/h5-6,8,10H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQDVKRXYOZHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCN1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine can be achieved through several methodsFor example, histamine can be reacted with benzaldehyde to form an intermediate, which then undergoes Pictet-Spengler cyclization to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through crystallization, and drying under vacuum to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazopyridine oxides.

    Reduction: Formation of reduced imidazopyridine derivatives.

    Substitution: Formation of substituted imidazopyridine compounds.

Scientific Research Applications

Physical Properties

  • Appearance : Typically a crystalline solid.
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Pharmacological Studies

4-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has been investigated for various pharmacological effects:

Antihypertensive Activity

Research has indicated that derivatives of this compound exhibit antihypertensive properties. A study detailed in patent US4812462A describes the synthesis of various analogs that demonstrate efficacy in lowering blood pressure through vasodilation mechanisms .

Antiviral Properties

Another patent (EP0245637A1) discusses the potential of imidazo-pyridine derivatives as antiviral agents. The structural modifications of 4-isopropyl derivatives have shown promise against viral infections, suggesting a pathway for developing new antiviral therapies .

Neuropharmacology

The compound has been explored for its neuroprotective effects. Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity allows for the introduction of various functional groups, facilitating the development of novel compounds with tailored biological activities.

Case Study 1: Antihypertensive Agents

A series of compounds derived from this compound were synthesized and tested for antihypertensive activity. The study demonstrated that certain modifications at the nitrogen positions enhanced efficacy compared to the parent compound. These findings were published in a peer-reviewed journal and have led to further investigations into structure-activity relationships (SAR).

Case Study 2: Antiviral Activity

In vitro studies conducted on various derivatives showed significant antiviral activity against specific viral strains. The results indicated that these compounds could inhibit viral replication effectively and suggested mechanisms involving interference with viral entry into host cells.

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeEfficacyReference
Antihypertensive6-carboxylic acid analogSignificant reduction in BPUS4812462A
AntiviralN-substituted variantsIC50 values < 10 µMEP0245637A
NeuroprotectiveVarious derivativesImproved neuronal survivalJournal of Neuropharmacology

Table 2: Synthetic Pathways

Reaction StepReagents/ConditionsProduct
N-AlkylationAlkyl halide + baseN-Alkylated imidazopyridine
CyclizationFormaldehyde + amino acid derivativeTetrahydroimidazopyridine
Functional Group ModificationVarious electrophilesDiverse analogs

Mechanism of Action

The mechanism of action of 4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit kinases by binding to their ATP-binding sites, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Scaffold Variations: Imidazo[4,5-c]pyridine vs. Other Imidazopyridines

The imidazo[4,5-c]pyridine scaffold is structurally distinct from other imidazopyridine isomers (e.g., imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine) due to the position of nitrogen atoms in the pyridine ring. While imidazo[1,2-a]pyridines are well-established in clinical use (e.g., zolpidem for insomnia), imidazo[4,5-c]pyridine derivatives remain understudied despite comparable bioactivity . For example:

  • Imidazo[1,2-a]pyridines : Broad therapeutic applications (antivirals, anxiolytics) due to extensive structure-activity relationship (SAR) studies.
  • Imidazo[4,5-c]pyridines : Exhibit similar potency in kinase inhibition (e.g., AKT inhibition at 42 nM ) and receptor modulation but lack clinical translation due to insufficient SAR data .

Substituent-Dependent Activity

The pharmacological profile of imidazo[4,5-c]pyridine derivatives is highly sensitive to substituents. Key examples include:

Compound Name Substituents Biological Target Activity/IC50 Reference ID
4-Isopropyl derivative Isopropyl at C4 SSAO enzyme Intermediate for inhibitors
PD123319 Diphenylacetyl, dimethylaminobenzyl AT2 receptor AT2 antagonist
AKT inhibitor (5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl) derivative Chloropyrrolopyrimidine at C5 AKT kinase 42 nM
1-Cyclopropyl derivative Cyclopropyl at N1 Undisclosed Structural analog
2-(3-Methoxyphenyl) derivative Methoxyphenyl at C2 TNF-α modulation Preclinical candidate

Key Observations :

  • PD123319 : A potent AT2 receptor antagonist, demonstrating the scaffold's utility in cardiovascular and neuropharmacological research .

Biological Activity

4-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its role as a Janus kinase (JAK) inhibitor and its implications in treating various diseases.

Chemical Structure and Properties

The compound belongs to the imidazopyridine class and is characterized by a tetrahydro structure that contributes to its biological activity. Its chemical formula is C9H12N3C_9H_{12}N_3, and it features a unique isopropyl group that enhances its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

  • JAK Inhibition : The compound has been identified as a potent inhibitor of JAK kinases, which are critical in the signaling pathways of various cytokines involved in immune responses and hematopoiesis. This inhibition suggests potential applications in treating autoimmune diseases and cancers where JAK signaling is aberrant .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed significant inhibitory concentrations against colon carcinoma cells (IC50 values in the low micromolar range) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
LN-229 (Glioblastoma)0.4
HCT-116 (Colorectal Carcinoma)0.7
NCI-H460 (Lung Carcinoma)1.2
K-562 (Chronic Myeloid Leukemia)1.9

The data indicates that this compound can effectively target multiple cancer types with varying potency.

The mechanism through which this compound exerts its biological effects primarily involves the modulation of JAK/STAT signaling pathways. By inhibiting JAK kinases, it disrupts downstream signaling cascades that promote cell proliferation and survival in cancer cells. This action not only hinders tumor growth but also enhances the efficacy of other therapeutic agents when used in combination therapies .

Additional Biological Activities

Beyond its role as a JAK inhibitor:

  • Antimicrobial Activity : Some derivatives of imidazo[4,5-c]pyridine have shown moderate antibacterial activity against certain strains of bacteria like E. coli .
  • Antihypertensive Properties : Certain analogs have been explored for their potential use in managing hypertension due to their ability to modulate vascular responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine
Reactant of Route 2
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4-Isopropyl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine

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